2-(Oxolan-2-yl)ethanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Oxolan-2-yl)ethanesulfonyl fluoride, also known by its IUPAC name 2-(tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride, is a versatile chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a tetrahydrofuran ring, making it a valuable reagent in various chemical reactions and applications.

準備方法

The synthesis of 2-(Oxolan-2-yl)ethanesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the activation of sulfonamides using pyrilium salts, followed by the deoxygenation of sulfonic acids . Another approach includes the electrochemical oxidation of thiols to form the desired sulfonyl fluoride . Industrial production methods often utilize transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of sulfur dioxide fluoride (SO2F2) gas as an electrophilic hub .

化学反応の分析

Reaction Types

Sulfonyl fluorides are highly electrophilic due to the polar SO2F group. The oxolane ring may modulate reactivity through steric or electronic effects.

Example Reaction with Amines:

R-SO2F+R’NH2→R-SO2-NHR’+HF

Mechanistic Insights

-

Electrophilic Character : The SO2F group undergoes nucleophilic attack due to its electron-deficient sulfur atom .

-

Role of Oxolane Ring : The ether oxygen in the oxolane ring may donate electron density, slightly reducing electrophilicity compared to linear sulfonyl fluorides (e.g., ethanesulfonyl fluoride) .

Comparison with Ethanesulfonyl Fluoride

Key Challenges

科学的研究の応用

Preparation Methods

The synthesis of 2-(Oxolan-2-yl)ethanesulfonyl fluoride can be achieved through various methods:

- Activation of Sulfonamides : One common approach involves activating sulfonamides using pyrilium salts, followed by deoxygenation of sulfonic acids.

- Nucleophilic Substitution : The compound can also be synthesized through nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction : Depending on the reagents and conditions, it can undergo oxidation and reduction reactions.

Chemical Reactions

The compound participates in several types of reactions:

- Substitution Reactions : Involving nucleophilic attack on the sulfonyl fluoride group.

- Addition Reactions : Engaging with electrophiles and nucleophiles to form new bonds.

- Oxidation and Reduction : Under specific conditions, it can undergo these transformations.

Common reagents used in these reactions include pyrilium salts and transition metals such as palladium and copper.

Chemistry

In organic synthesis, this compound serves as a valuable reagent for creating sulfonyl fluoride-containing compounds. Its unique structure allows for specific reactivity that is beneficial in synthesizing complex molecules.

Biology

The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications. Its electrophilic nature makes it an effective tool for modifying active site residues in enzymes, thereby allowing researchers to explore enzyme inhibition and activation pathways.

Industry

In material science, this compound is employed in the synthesis of advanced materials and polymers. Its properties facilitate the development of new materials with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits enzymes by covalently modifying their active sites. This property has significant implications for drug design, particularly in developing selective inhibitors for therapeutic applications.

Case Study 2: Synthesis of Sulfonamide Derivatives

In another study, the compound was utilized in synthesizing sulfonamide derivatives through nucleophilic substitution reactions with amines. The resulting compounds exhibited enhanced biological activity against various bacterial strains, indicating potential utility in antibiotic development.

作用機序

The mechanism of action of 2-(Oxolan-2-yl)ethanesulfonyl fluoride involves its role as an electrophilic warhead in various chemical reactions . The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is particularly useful in biochemical applications, where the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues .

類似化合物との比較

2-(Oxolan-2-yl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a single carbon chain.

Benzenesulfonyl fluoride: Contains an aromatic benzene ring attached to the sulfonyl fluoride group.

Ethanesulfonyl fluoride: Similar to methanesulfonyl fluoride but with an extended carbon chain.

The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides .

生物活性

2-(Oxolan-2-yl)ethanesulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique oxolane (tetrahydrofuran) ring structure. This compound has garnered attention in organic synthesis and medicinal chemistry due to its distinctive reactivity and potential biological activities. Its ability to act as a reactive electrophile allows it to interact with nucleophilic sites on proteins or enzymes, leading to significant biological implications.

Chemical Structure and Properties

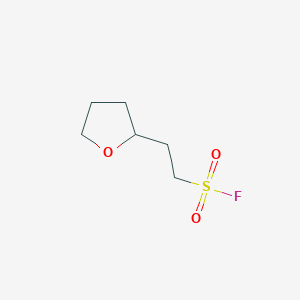

The chemical structure of this compound can be represented as follows:

This compound features:

- An oxolane (tetrahydrofuran) ring

- A sulfonyl group attached to an ethane backbone

- A fluoride substituent, enhancing its electrophilicity compared to non-fluorinated analogs

The biological activity of this compound primarily stems from its role as a reactive electrophile. It can covalently bond with nucleophilic residues in proteins, such as cysteine and serine, which is crucial for understanding its mechanism of action. This interaction can lead to the inhibition or modification of enzyme activity, thereby influencing various metabolic pathways and cellular functions.

Interaction with Biomolecules

Research indicates that this compound can significantly affect the function of biomolecules through the following mechanisms:

- Enzyme Inhibition : By forming covalent bonds with enzyme active sites, it can inhibit enzymatic activity, impacting metabolic processes.

- Signal Transduction Modulation : The modification of signaling proteins can alter cellular communication and responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, demonstrating potential applications in drug development.

- Covalent Bonding Assays : Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate the interactions between this compound and various biomolecules, confirming its reactivity with nucleophilic amino acids.

- Cellular Impact : Studies indicate that treatment with this compound can lead to alterations in cellular functions, including apoptosis and cell cycle regulation, highlighting its potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Tetrahydrofuran-2-yl)ethanesulfonyl chloride | Similar backbone but with chlorine | Generally less reactive due to chlorine's lower electronegativity |

| 2-(Oxazolidin-2-yl)ethanesulfonyl fluoride | Contains an oxazolidine ring | May exhibit different biological activities due to ring structure |

| 3-(Oxolan-3-yl)propane-1-sulfonamide | Propane backbone instead of ethane | Potentially different solubility and reactivity profiles |

This table illustrates how the fluorinated sulfonamide nature of this compound enhances its electrophilicity compared to non-fluorinated analogs.

特性

IUPAC Name |

2-(oxolan-2-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGUZCLGGECBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。